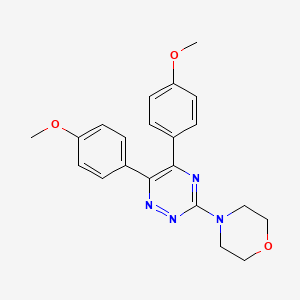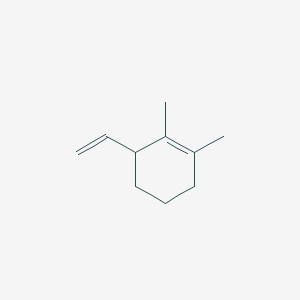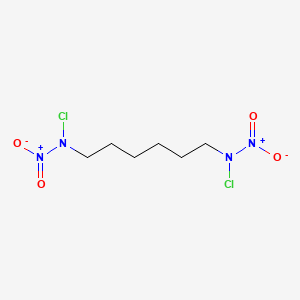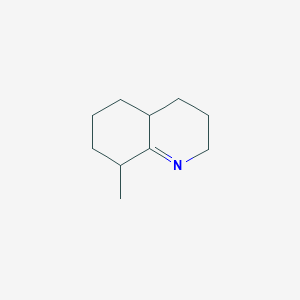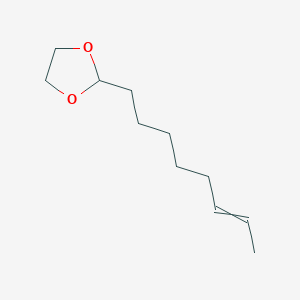
6-(Methoxymethyl)hepta-1,3,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)hepta-1,3,6-triene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hepta-1,3,6-triene backbone This compound is part of the larger family of heptatrienes, which are known for their conjugated diene systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)hepta-1,3,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific reagents and desired yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive triene system.
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Heptatriene: Similar triene system but lacks the methoxymethyl group.
2,5,6-Trimethyl-1,3,6-heptatriene: Contains additional methyl groups, altering its reactivity and properties.
Hepta-1,3,6-triene: Basic triene structure without any substituents.
Uniqueness
6-(Methoxymethyl)hepta-1,3,6-triene is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
57217-26-2 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
6-(methoxymethyl)hepta-1,3,6-triene |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3 |
Clave InChI |
ZXRLDHOGGDEBQS-UHFFFAOYSA-N |
SMILES canónico |
COCC(=C)CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
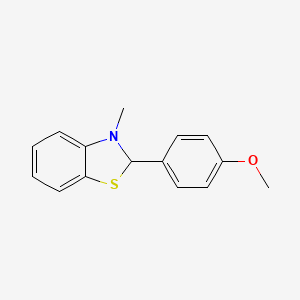

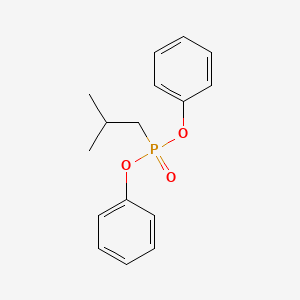
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
